(R)-2-(Aminomethyl)pentanoic acid
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Overview
Description
®-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of enzymatic processes, where specific enzymes catalyze the conversion of precursor molecules into ®-2-(Aminomethyl)pentanoic acid.
Industrial Production Methods: Industrial production of ®-2-(Aminomethyl)pentanoic acid typically involves fermentation processes using microorganisms such as Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Aminomethyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form keto acids.
Reduction: Reduction reactions can convert the amino group into other functional groups.
Substitution: The amino group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Keto acids.
Reduction: Amino alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
®-2-(Aminomethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: The amino acid is essential for studying protein structure and function.
Medicine: It is used in nutritional supplements to support muscle growth and repair.
Industry: It is used in the production of food additives and pharmaceuticals
Mechanism of Action
The primary mechanism of action of ®-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. The amino acid binds to specific receptors and enzymes, facilitating the translation of mRNA into proteins .
Comparison with Similar Compounds
L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.
L-Valine: Also a branched-chain amino acid, essential for muscle metabolism and tissue repair.
Uniqueness: ®-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently influenced by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and metabolic regulation .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
SPVZHUGRMDRKAC-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](CN)C(=O)O |
Canonical SMILES |
CCCC(CN)C(=O)O |
Origin of Product |
United States |
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